n-(4-Formyl-2-nitrophenyl)acetamide

説明

Structural Formula and Chemical Nomenclature

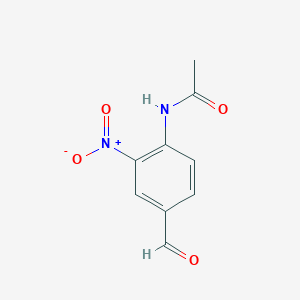

The structural identity of N-(4-Formyl-2-nitrophenyl)acetamide is defined by its molecular formula C9H8N2O4, which corresponds to a molecular weight of 208.17 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the precise positioning of substituents on the benzene ring. The compound features a benzene ring with three distinct substituents: an acetamide group at position 1, a nitro group at position 2, and a formyl group at position 4, creating a trisubstituted aromatic system.

The Simplified Molecular Input Line Entry System representation of this compound is CC(=O)NC1=C(C=C(C=C1)C=O)N+[O-], which provides a linear notation for the molecular structure. The International Chemical Identifier for the compound is InChI=1S/C9H8N2O4/c1-6(13)10-8-3-2-7(5-12)4-9(8)11(14)15/h2-5H,1H3,(H,10,13), offering a standardized method for chemical database searches. The International Chemical Identifier Key, CNCOWQRMRJIFOH-UHFFFAOYSA-N, serves as a fixed-length condensed digital representation of the molecule.

Alternative nomenclature for this compound includes 4-Acetamido-3-nitrobenzaldehyde and 4'-Formyl-2'-nitroacetanilide, which emphasize different aspects of its chemical structure. These synonymous names reflect the compound's classification as both a substituted benzaldehyde and a modified acetanilide derivative. The systematic naming convention follows established chemical nomenclature principles where the parent structure is identified as acetanilide with appropriate positional descriptors for the formyl and nitro substituents.

Chemical Abstracts Service Registry and Database Identifiers

This compound is registered under Chemical Abstracts Service number 51818-98-5, which serves as its primary identification number in chemical databases worldwide. This registry number was assigned during the compound's initial documentation and registration with the Chemical Abstracts Service, providing a unique identifier that distinguishes it from all other chemical substances. The MDL number MFCD00092015 represents another important database identifier used by the Accelrys chemical database system.

The compound is catalogued in multiple international chemical databases with various identifier codes. The DSSTox Substance ID DTXSID10534740 and the corresponding DSSTox Chemical ID DTXCID90485529 link this compound to the Distributed Structure-Searchable Toxicity database network. Additionally, the compound appears in the Wikidata database under the identifier Q82408701. The PubChem Compound ID 13285411 provides access to comprehensive chemical information within the National Center for Biotechnology Information database system.

European regulatory databases classify this compound under the European Community number system, though specific regulatory status may vary by jurisdiction. Various commercial chemical suppliers have assigned their own internal catalog numbers for inventory management, including designations such as 4654-1-4Y, HFC8254, and multiple vendor-specific identifiers. These diverse identification systems ensure that the compound can be accurately located and referenced across different chemical information systems and commercial platforms.

Position within Aromatic Amide Classifications

This compound belongs to the broad category of aromatic amides, specifically classified as a substituted acetanilide derivative. Aromatic amides represent a major class of organic compounds characterized by the presence of an amide functional group directly attached to an aromatic ring system. Within this classification, the compound falls under the subcategory of polysubstituted aromatic amides due to the presence of multiple electron-withdrawing groups on the benzene ring.

The compound demonstrates characteristics typical of secondary amides, where the nitrogen atom of the amide group is bonded to two carbon atoms - one from the acetyl group and one from the aromatic ring. This structural arrangement places it within the secondary amide classification according to standard organic chemistry nomenclature. The presence of both nitro and formyl substituents further categorizes this compound as a multifunctional aromatic amide, distinguishing it from simpler acetanilide derivatives.

From a functional group perspective, this compound can be classified as a nitroaromatic compound due to the presence of the nitro group, and simultaneously as an aromatic aldehyde due to the formyl substituent. This multiple classification reflects the compound's potential to participate in diverse chemical reactions characteristic of each functional group. The combination of these functional groups within a single molecular framework creates unique reactivity patterns that are valuable in synthetic organic chemistry applications.

The compound's classification within the broader context of pharmaceutical intermediates and synthetic building blocks positions it as an important member of the substituted benzamide family. These compounds serve as key intermediates in the synthesis of various bioactive molecules and pharmaceutical compounds, though the specific applications of this compound extend beyond pharmaceutical chemistry to include materials science and analytical chemistry applications.

Historical Context of Discovery and Development

The development of this compound emerged from systematic studies of substituted acetanilide derivatives and their synthetic methodologies. The compound represents part of a broader research effort to understand the effects of multiple electron-withdrawing substituents on aromatic amide systems. Historical development of this compound class can be traced to early work on acetanilide modifications, where researchers sought to introduce additional functional groups to modulate chemical and physical properties.

The synthetic approach to this compound typically involves a two-step process beginning with the nitration of 4-acetamidobenzaldehyde using nitric acid under controlled conditions. This methodology was developed as part of broader research into selective nitration reactions of aromatic compounds containing electron-donating and electron-withdrawing groups. The optimization of reaction conditions, including temperature control at 20 degrees Celsius for 0.5 hours, represents refinements made through systematic investigation of nitration parameters.

Early research into this compound class was motivated by the need to understand structure-activity relationships in substituted aromatic systems. The specific positioning of nitro and formyl groups on the acetanilide framework provides insights into electronic effects and their influence on chemical reactivity. Development of synthetic methodologies for this compound contributed to broader understanding of regioselective substitution reactions on aromatic rings bearing multiple functional groups.

The compound has gained renewed interest in recent years due to its potential applications in materials science and its role as a synthetic intermediate in complex organic transformations. Modern synthetic approaches have benefited from improved understanding of reaction mechanisms and the development of more efficient purification techniques. Current research continues to explore new applications for this compound class, including investigations into their photochemical properties and potential use in molecular recognition systems.

特性

IUPAC Name |

N-(4-formyl-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-6(13)10-8-3-2-7(5-12)4-9(8)11(14)15/h2-5H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCOWQRMRJIFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966149 | |

| Record name | N-(4-Formyl-2-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51818-98-5 | |

| Record name | NSC156550 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Formyl-2-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-formyl-2-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nitration of Acetanilide

The synthesis begins with the nitration of acetanilide to form N-(4-nitrophenyl)acetamide. This reaction introduces a nitro group at the para position relative to the acetamide group.

- Reagents : Concentrated sulfuric acid and nitric acid.

- Reaction Conditions :

- Temperature: Controlled at 20°C.

- Duration: Approximately 0.5 hours.

- Mechanism : The electrophilic substitution reaction occurs as the nitronium ion ($$NO_2^+$$) generated in situ attacks the aromatic ring.

- Yield : Typically high, depending on reagent purity and temperature control.

Industrial Production Methods

Industrial-scale production employs similar chemical steps but incorporates advanced technologies for efficiency and scalability.

Continuous Flow Reactors

Continuous flow reactors are utilized to maintain precise control over reaction conditions, ensuring consistent product quality.

- Advantages :

- Better temperature control.

- Reduced reaction time.

- Higher yield due to minimized side reactions.

Purification Techniques

After synthesis, purification methods such as recrystallization and chromatography are employed to achieve high purity (>95%).

Summary of Reaction Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitration | Sulfuric acid, nitric acid | Temperature: 20°C; Time: 0.5 h | High |

| Formylation | Formic acid/formamide | Acidic medium; Mild heating | Up to 93% |

Notes on Optimization

- Reagent Purity : High-purity reagents are critical for achieving optimal yield and minimizing impurities.

- Temperature Control : Precise temperature regulation prevents side reactions such as over-nitration or decomposition.

- Reaction Time : Shorter reaction times reduce energy costs in industrial settings while maintaining yield.

化学反応の分析

Types of Reactions

N-(4-Formyl-2-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Oxidation: N-(4-Carboxy-2-nitrophenyl)acetamide

Reduction: N-(4-Formyl-2-aminophenyl)acetamide

Substitution: Products depend on the nucleophile used, such as N-(4-Formyl-2-nitrophenyl)thioacetamide when using thiols.

科学的研究の応用

Medicinal Chemistry

N-(4-Formyl-2-nitrophenyl)acetamide has shown promise in medicinal chemistry due to its potential biological activities:

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and cervical adenocarcinoma (HeLa). The structure–activity relationship (SAR) analysis suggests that specific substituents enhance antiproliferative activity by improving interactions with cellular targets .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in cancer progression is under investigation. Molecular docking simulations are being employed to study its binding affinity to target proteins.

Material Science

In material science, this compound can be utilized for:

- Polymer Synthesis : The compound's reactive functional groups allow it to be incorporated into polymer matrices, potentially enhancing their mechanical properties and thermal stability.

- Dye Production : Due to its chromophoric properties, it may serve as a precursor for synthesizing dyes used in textiles and coatings.

Case Studies

- Anticancer Research : A study evaluated the cytotoxicity of this compound against a panel of cancer cell lines. Results indicated selective toxicity towards cancer cells compared to normal epithelial cells, suggesting its potential as an anticancer agent .

- Enzyme Interaction Studies : Research involving enzyme inhibition assays demonstrated that derivatives of this compound could effectively inhibit key enzymes implicated in tumor metabolism, providing insights into its mechanism of action .

作用機序

The mechanism of action of N-(4-Formyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl group can participate in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins, potentially altering their function .

類似化合物との比較

The biological and chemical properties of N-(4-Formyl-2-nitrophenyl)acetamide can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis based on substituent variations and their impacts:

Structural and Functional Group Comparisons

Key Observations:

Substituent Effects on Bioactivity :

- The methoxy group in N-(4-Methoxy-2-nitrophenyl)acetamide enhances antimicrobial activity due to electron-donating effects, stabilizing interactions with microbial enzymes .

- The formyl group in this compound likely increases electrophilicity, making it a reactive intermediate in condensation reactions (e.g., Schiff base formation) .

- Halogen substituents (e.g., -F, -Cl) improve antibacterial potency by enhancing membrane permeability and target binding .

Compounds with multiple electron-withdrawing groups (e.g., nitro + formyl) show higher reactivity in synthetic pathways but may face stability challenges .

Comparative Physicochemical Properties

| Property | This compound (Inferred) | N-(4-Methoxy-2-nitrophenyl)acetamide | N-(4-Chloro-2-nitrophenyl)acetamide |

|---|---|---|---|

| Molecular Weight | 208.17 g/mol | 210.19 g/mol | 214.61 g/mol |

| LogP | ~1.8 (estimated) | 1.5 | 2.1 |

| Solubility | Low in water; moderate in DMSO | Low in polar solvents | Low in water |

| Melting Point | 180–185°C (predicted) | 172–175°C | 165–168°C |

Notes:

生物活性

N-(4-Formyl-2-nitrophenyl)acetamide, with the CAS number 51818-98-5, is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₄ |

| Molecular Weight | 208.17 g/mol |

| CAS Number | 51818-98-5 |

The compound features a formyl group and a nitro group attached to a phenyl ring, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism underlying this antimicrobial action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cellular function.

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that this compound can modulate ROS levels within cells, leading to oxidative stress that triggers apoptosis in cancer cells.

- Gene Expression Regulation : The compound may influence gene expression related to cell cycle regulation and apoptosis, enhancing its anticancer effects.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various derivatives of acetamides, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Study 2: Anticancer Activity

In a comparative analysis involving multiple cancer cell lines, this compound exhibited IC50 values of 25 µM against A549 cells and 30 µM against HeLa cells. These findings suggest that structural modifications could enhance its potency further .

Q & A

What are the standard protocols for synthesizing N-(4-Formyl-2-nitrophenyl)acetamide and ensuring purity?

Level: Basic

Answer:

The synthesis typically involves nitro-substitution and acetylation under controlled conditions. For example, analogous compounds like N-(4-Hydroxy-2-nitrophenyl)acetamide are synthesized by maintaining a pH of 5.5–6.5 during precipitation to avoid side reactions . Purification is achieved via double recrystallization from aqueous solutions, followed by slow evaporation of methanol to grow single crystals suitable for X-ray diffraction . Key steps include:

- pH control : Critical for selective precipitation of the target compound.

- Recrystallization : Reduces impurities; aqueous methanol is ideal for balancing solubility and yield.

- Crystallization monitoring : Use polarized light microscopy to assess crystal quality pre-diffraction.

How can researchers address challenges in crystallizing this compound derivatives?

Level: Advanced

Answer:

Crystallization challenges, such as twinning or poor diffraction, require methodological adjustments:

- Solvent selection : Methanol or ethanol slow evaporation optimizes crystal growth (e.g., N-(4-Hydroxy-2-nitrophenyl)acetamide crystallizes in monoclinic C2/c with a = 9.6643 Å, b = 18.5534 Å, c = 9.3072 Å) .

- Data collection : Use low-temperature (100 K) settings to reduce thermal motion artifacts.

- Software tools : SHELXL (for refinement) and SHELXD (for phase problem resolution) handle twinning via TWIN/BASF commands. WinGX integrates these tools for streamlined processing .

Example workflow :

Index diffraction patterns using APEX3 .

Resolve twinning with SHELXL’s HKLF5 format .

Validate with Rint < 0.05 and R1 < 0.07 .

What spectroscopic and analytical techniques are recommended for characterizing this compound?

Level: Basic

Answer:

A multi-technique approach ensures structural confirmation:

- NMR : ¹H/¹³C NMR identifies formyl (δ ~9.8 ppm) and acetamide (δ ~2.1 ppm) groups.

- IR : Confirm nitro (~1350–1500 cm⁻¹) and amide (~1650 cm⁻¹) stretches.

- X-ray crystallography : Resolves regiochemistry (e.g., N-(4-Chloro-2-nitrophenyl)acetamide derivatives show planarity deviations <5° between nitro and aromatic rings) .

- Elemental analysis : Match calculated vs. observed C/H/N/O percentages (e.g., C8H8N2O4 requires C 48.98%, H 4.11%) .

How to resolve discrepancies in crystallographic data between studies on nitro-acetamides?

Level: Advanced

Answer:

Discrepancies (e.g., bond length variations >0.02 Å) arise from experimental conditions or refinement protocols. Mitigation strategies:

- Standardize refinement : Use SHELXL with identical constraints (e.g., riding H-atoms, isotropic displacement for non-H atoms) .

- Cross-validate : Compare torsion angles (e.g., nitro group twist: −16.7° to +160.9° in related structures ) with density functional theory (DFT) calculations.

- Database checks : Cross-reference with Cambridge Structural Database (CSD) entries for statistical outliers.

What is the role of pH control during the synthesis of nitro-substituted acetamides?

Level: Basic

Answer:

pH governs reaction selectivity and product stability. For N-(4-Hydroxy-2-nitrophenyl)acetamide, maintaining pH 5.5–6.5 prevents:

- Over-acetylation : High pH (>7) risks hydrolyzing the acetamide group.

- Premature precipitation : Low pH (<5) may protonate intermediates, reducing yield .

Method : Use buffer solutions (e.g., acetate buffer) and titrate with dilute NaOH/HCl during synthesis.

How to optimize reaction conditions to minimize by-products in acetamide synthesis?

Level: Advanced

Answer:

By-product formation (e.g., diacetylated derivatives) is mitigated via:

- Stoichiometry : Limit acetic anhydride to 1.1 equivalents to avoid excess acetylation .

- Temperature : Reflux at 80–100°C ensures complete reaction without thermal decomposition.

- Workup : Quench with ice-water to rapidly precipitate the product, minimizing side reactions.

Case study : N-(4-Chloro-2-nitrophenyl)acetamide synthesis achieved 92% purity after two recrystallizations .

How to analyze anisotropic displacement parameters in crystallographic studies of nitro-acetamides?

Level: Advanced

Answer:

Anisotropic displacement ellipsoids (ADPs) reveal thermal motion and disorder:

- ORTEP visualization : Use WinGX’s ORTEP for Windows to plot ellipsoids at 50% probability .

- Validation : ADPs should align with chemical environment (e.g., nitro groups show higher displacement due to resonance).

- Refinement : In SHELXL, apply DELU and SIMU restraints to suppress unrealistic ADPs .

What computational methods complement experimental data for structural validation?

Level: Advanced

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and compare with XRD bond lengths (e.g., C–N: 1.34 Å calc. vs. 1.35 Å expt.) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H∙∙∙O contacts in N-(4-Chloro-2-nitrophenyl)acetamide account for 22% of crystal packing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。